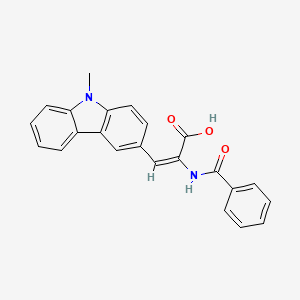
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid
Descripción general
Descripción
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid, also known as BMCA, is a chemical compound that has recently gained attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
Mecanismo De Acción
The mechanism of action of 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid is not fully understood, but it is thought to work by inhibiting various enzymes and signaling pathways that are involved in cancer growth, glucose metabolism, and neuronal cell death. This compound has been found to inhibit the activity of AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism. It also inhibits the activity of protein kinase B (AKT), which is involved in the regulation of cell growth and survival. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to decrease the expression of various cancer-related genes and proteins, induce apoptosis, and inhibit cell proliferation. It has also been found to regulate glucose metabolism and improve insulin sensitivity. Additionally, this compound has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid in lab experiments is its low toxicity and high solubility in water. This makes it easy to administer and study in various in vitro and in vivo models. However, one of the limitations of using this compound is its limited availability and high cost.
Direcciones Futuras
There are several future directions for research on 2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid. One direction is to further investigate its potential as a cancer therapy. This includes studying its efficacy in various cancer types, its mechanism of action, and its potential side effects. Another direction is to investigate its potential as a treatment for diabetes and neurodegenerative diseases. This includes studying its effects on glucose metabolism, insulin sensitivity, and neuronal cell death. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug delivery system.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-3-(9-methyl-9H-carbazol-3-yl)acrylic acid has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, diabetes, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It also has the potential to regulate blood glucose levels and improve insulin sensitivity, making it a potential treatment for diabetes. Additionally, this compound has been found to have neuroprotective effects and has the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(E)-2-benzamido-3-(9-methylcarbazol-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-25-20-10-6-5-9-17(20)18-13-15(11-12-21(18)25)14-19(23(27)28)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)(H,27,28)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBPBSHYJLCNRT-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=C(C(=O)O)NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=C(\C(=O)O)/NC(=O)C3=CC=CC=C3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclopentyl-4(3H)-quinazolinone](/img/structure/B3567706.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3567716.png)
![ethyl 5-(anilinocarbonyl)-4-methyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3567722.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B3567726.png)

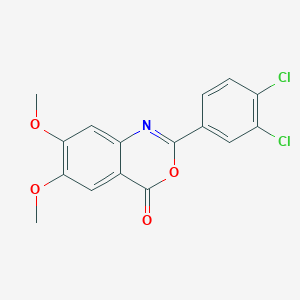
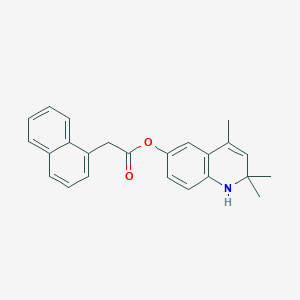
![4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)phenyl acetate](/img/structure/B3567749.png)

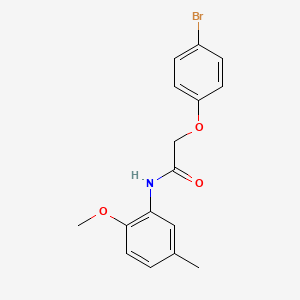
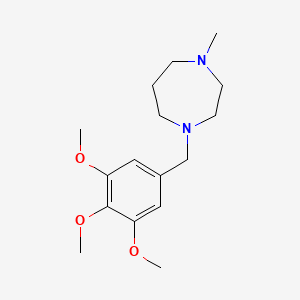
![1-[3-(4-chlorophenoxy)benzyl]-4-methyl-1,4-diazepane](/img/structure/B3567768.png)
![5-{2-[(cyclopropylmethyl)(propyl)amino]ethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3567781.png)
![N-[1-{[(3-methoxyphenyl)amino]carbonyl}-2-(9-methyl-9H-carbazol-3-yl)vinyl]benzamide](/img/structure/B3567784.png)
